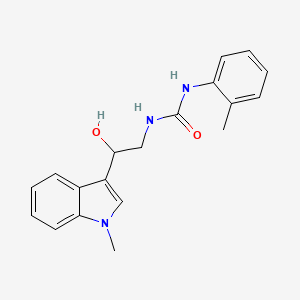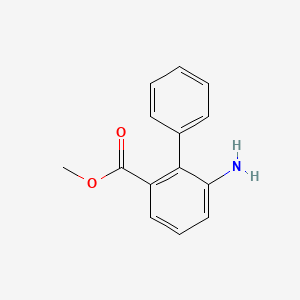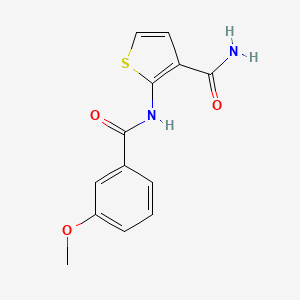
2-(3-Methoxybenzamido)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxybenzamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H12N2O3S and its molecular weight is 276.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Trypanosomal Glyceraldehyde Phosphate Dehydrogenase
2-(3-Methoxybenzamido)thiophene-3-carboxamide has been identified as a selective inhibitor of parasite glyceraldehyde 3-phosphate dehydrogenase, showing promise in the treatment of sleeping sickness. This compound's inhibitory action supports modeling studies that seek new lead structures for this disease treatment (Calenbergh et al., 1994).
Anti-inflammatory Properties and Inhibition of Adhesion Molecules
This compound has been found to decrease the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules like E-selectin, ICAM-1, and VCAM-1. Such properties highlight its potential as an anti-inflammatory agent (Boschelli et al., 1995).
Acetylcholinesterase Inhibition Activity
Some derivatives of this compound have been synthesized and found to exhibit potent acetylcholinesterase inhibition, suggesting utility in disorders related to cholinergic dysfunction, such as Alzheimer's disease (Ismail et al., 2012).
Antimycobacterial Activity
Several derivatives of this compound have shown significant activity against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment. Some derivatives outperformed standard treatments like Ethambutol and Ciprofloxacin in inhibitory activity (Nallangi et al., 2014).
Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidine derivatives, related to this compound, have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. This application demonstrates the compound's utility in industrial and engineering contexts (Fouda et al., 2020).
Photophysical Properties
The compound and its derivatives have been studied for their photophysical properties, including fluorescence and absorption spectra, indicating potential applications in materials science and photonics (Novanna et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of 2-(3-Methoxybenzamido)thiophene-3-carboxamide is mitochondrial complex I . This complex is a crucial component of the electron transport chain in mitochondria, which plays a vital role in cellular respiration and energy production.
Mode of Action
The compound interacts with its target, mitochondrial complex I, by inhibiting its activity . This inhibition disrupts the normal function of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. These changes can lead to cell death, particularly in cancer cells, which have a high energy demand.
Result of Action
The primary result of the action of this compound is the induction of cell death, particularly in cancer cells . By disrupting energy production and increasing oxidative stress, the compound can effectively kill cancer cells, making it a potential candidate for anticancer therapy.
Propiedades
IUPAC Name |
2-[(3-methoxybenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-9-4-2-3-8(7-9)12(17)15-13-10(11(14)16)5-6-19-13/h2-7H,1H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMGMKISZGVJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
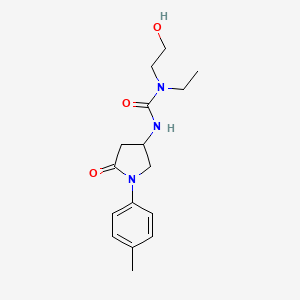
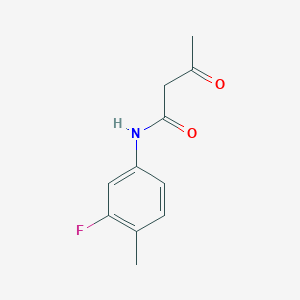
![2-(4-Bromophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3015033.png)
![2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile](/img/structure/B3015034.png)
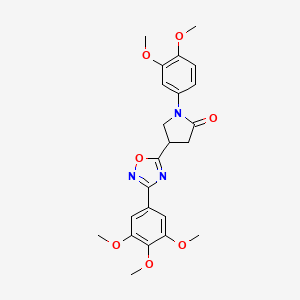
![N1-(m-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3015040.png)
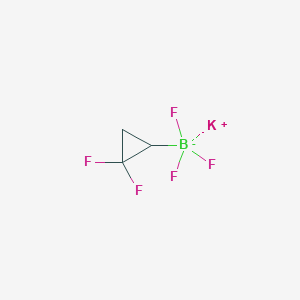
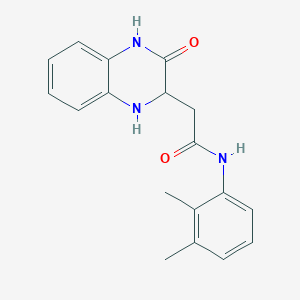
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3015044.png)
![N-Methyl-1-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3015046.png)
![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B3015047.png)
![2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B3015048.png)
